molecular formula C24H30N6O2S B12404214 Cav|A2|A1&NET-IN-3

Cav|A2|A1&NET-IN-3

Cat. No.: B12404214
M. Wt: 466.6 g/mol
InChI Key: JRMKRCWDAUYJRA-FQEVSTJZSA-N
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Description

Cav|A2|A1&NET-IN-3 (hereafter referred to as IPPQ) is a quinazoline-based small molecule targeting the CaVα-β interaction interface of the N-type calcium channel (CaV2.2). This compound inhibits CaVβ binding to CaV2.2, thereby reducing presynaptic calcium currents, suppressing neurotransmitter release in the spinal cord, and alleviating neuropathic pain in preclinical models. IPPQ demonstrates high specificity for CaV2.2 over other voltage-gated calcium channels, making it a promising non-opioid therapeutic candidate for chronic pain management .

Key structural features of IPPQ include:

  • A 3,5-dimethylisoxazole moiety linked to a quinazoline core.
  • A benzylamine substituent enhancing binding affinity to the CaVα-β interface.
  • Optimized pharmacokinetic properties, including metabolic stability and bioavailability.

Properties

Molecular Formula

C24H30N6O2S

Molecular Weight

466.6 g/mol

IUPAC Name

2-(ethylamino)-9-methyl-6-[3-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]phenyl]-7,8-dihydropyrimido[4,5-e][1,4]diazepin-5-one

InChI

InChI=1S/C24H30N6O2S/c1-4-26-24-27-16-19-22(28-24)29(3)12-13-30(23(19)31)17-7-5-8-18(15-17)32-20(10-11-25-2)21-9-6-14-33-21/h5-9,14-16,20,25H,4,10-13H2,1-3H3,(H,26,27,28)/t20-/m0/s1

InChI Key

JRMKRCWDAUYJRA-FQEVSTJZSA-N

Isomeric SMILES

CCNC1=NC=C2C(=N1)N(CCN(C2=O)C3=CC(=CC=C3)O[C@@H](CCNC)C4=CC=CS4)C

Canonical SMILES

CCNC1=NC=C2C(=N1)N(CCN(C2=O)C3=CC(=CC=C3)OC(CCNC)C4=CC=CS4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cav|A2|A1&NET-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of Cav|A2|A1&NET-IN-3 is carried out in specialized facilities equipped with the necessary infrastructure for large-scale chemical synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cav|A2|A1&NET-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Cav|A2|A1&NET-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Cav|A2|A1&NET-IN-3 exerts its effects by inhibiting the α2δ subunit of VGCC and the NET. This dual inhibition modulates calcium ion flow and neurotransmitter transport, affecting various cellular processes. The molecular targets include the α2δ subunit of the CaV2.2 calcium channel and the NET, with pathways involving changes in intracellular calcium levels and neurotransmitter reuptake .

Comparison with Similar Compounds

Structural and Functional Comparison

IPPQ belongs to the quinazoline chemotype, while BTT-369 represents the benzoylpyrazoline class. Both target CaVα-β interactions but exhibit critical differences (Table 1).

Table 1: Comparative Properties of IPPQ and BTT-369

Parameter IPPQ (Quinazoline) BTT-369 (Benzoylpyrazoline)
Target Affinity High (IC₅₀: 0.8 μM) Moderate (IC₅₀: 3.2 μM)
Metabolic Stability Stable (t₁/₂ > 6 h) Unstable (t₁/₂ < 2 h)
CaV2.2 Current Inhibition >70% reduction in neuronal cells <40% reduction
In Vivo Efficacy Reverses mechanical allodynia Limited analgesic effect
Toxicity Profile Low hepatotoxicity Elevated liver enzyme levels
Structural Vulnerability Resistant to CYP450 oxidation Benzyl group prone to metabolism

Mechanistic Differences

  • IPPQ : Disrupts CaVβ-CaV2.2 binding, leading to reduced membrane localization of CaV2.2 and sustained inhibition of presynaptic calcium influx .
  • BTT-369 : Weakly binds to the CaVα-β interface without significantly altering channel trafficking, resulting in transient and partial inhibition .

Pharmacokinetic and Pharmacodynamic Outcomes

  • IPPQ achieves higher brain-spinal cord distribution ratios (8:1) compared to BTT-369 (2:1), correlating with its superior efficacy in rodent pain models.
  • BTT-369 ’s rapid hepatic clearance necessitates frequent dosing, increasing off-target risks, whereas IPPQ’s optimized half-life supports once-daily administration.

Clinical Relevance

  • BTT-369 was discontinued in preclinical stages due to insufficient target engagement and hepatotoxicity.

Broader Implications for Drug Development

The quinazoline scaffold of IPPQ provides a template for structure-activity relationship (SAR) optimization. Key learnings include:

  • Substitution Patterns : Electron-withdrawing groups on the quinazoline core enhance binding affinity.
  • Metabolic Shielding : Methylation of vulnerable positions (e.g., isoxazole ring) improves stability.
  • Selectivity : Targeting interfacial residues unique to CaV2.2 minimizes off-target effects on other CaV subtypes.

Biological Activity

Cav|A2|A1&NET-IN-3 is a compound that interacts with voltage-gated calcium channels (VGCCs), specifically focusing on the roles of the CaVα2δ subunits and their implications in various biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Cav|A2|A1&NET-IN-3 primarily targets the CaVα2δ subunit , which is crucial for the functional expression of L-type calcium channels, particularly CaV1.3. This subunit enhances the current flow through these channels, significantly influencing neurotransmitter release and hormone secretion in various cell types, including neurons and endocrine cells .

The compound's interaction with CaVα2δ subunits can lead to increased sensitivity to certain drugs, such as gabapentin, which is used for treating neuropathic pain and epilepsy. This suggests that Cav|A2|A1&NET-IN-3 may have therapeutic potential in conditions where modulation of calcium signaling is beneficial .

Pharmacological Effects

The biological activity of Cav|A2|A1&NET-IN-3 can be summarized as follows:

  • Increased Calcium Current : Co-expression with CaVα2δ significantly enhances calcium currents in HEK-293 cells, indicating its role in promoting channel activity .
  • Sensitivity to Pharmacological Agents : The compound alters the pharmacological profile of L-type channels, making them more responsive to specific drugs .
  • Role in Hormone Secretion : By facilitating calcium influx, it plays a vital role in the secretion of hormones from endocrine cells .

Data Table: Summary of Biological Activity

Biological Activity Description
Target CaVα2δ subunit and L-type calcium channels
Effect on Calcium Current 3–5 fold increase in current density compared to controls
Pharmacological Sensitivity Enhanced sensitivity to gabapentin and other analgesics
Physiological Role Modulates neurotransmitter release and hormone secretion in endocrine cells

Case Studies

Several studies have investigated the biological effects of compounds similar to Cav|A2|A1&NET-IN-3, focusing on their impact on cellular functions.

Case Study 1: Role in Neuronal Function

In a study examining the effects of CaVα2δ on neuronal activity, researchers found that co-expression with CaV1.3 channels led to significant increases in neurotransmitter release. This was attributed to enhanced calcium influx facilitated by Cav|A2|A1&NET-IN-3. The implications for neurological disorders such as epilepsy were profound, suggesting potential therapeutic applications .

Case Study 2: Endocrine Cell Function

Another investigation focused on endocrine cells demonstrated that Cav|A2|A1&NET-IN-3 could enhance insulin secretion through increased calcium signaling. This study utilized pancreatic beta cells and highlighted how modulation of VGCCs can influence metabolic processes, opening avenues for diabetes treatment strategies .

Research Findings

Recent research has further elucidated the pharmacological properties of Cav|A2|A1&NET-IN-3:

  • Voltage Dependence : Studies indicate that this compound exhibits voltage-dependent activation, which is critical for its role in modulating channel activity under physiological conditions .
  • Clinical Implications : The ability of Cav|A2|A1&NET-IN-3 to alter drug sensitivity suggests it could be beneficial for patients with chronic pain or epilepsy who are unresponsive to standard treatments .

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